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molecular formula C8H11BrN2O B1463816 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole CAS No. 82099-98-7

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Cat. No. B1463816
M. Wt: 231.09 g/mol
InChI Key: HDNCEUNJWJHWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017611B2

Procedure details

A solution of butyllithium (18.17 ml, 2.5M in hexanes) was added to 4-bromo-1-tetrahydropyran-2-yl-pyrazole, in solution in THF (400 ml) between −100° C. and −80° C. under nitrogen atmosphere. The mixture was stirred for 1 hour at −90° C. Trimethoxyborane (5.07 ml) was added at −70° C. and the mixture was stirred for a further 30 minutes. The mixture was quenched with a 15% solution of ammonium chloride (5 ml); the mixture was allowed to warm to room temperature and was stirred for 30 minutes. The organic layer was separated and the aqueous layer was extracted with 20 ml of THF. The combined organic portions were dried over magnesium sulphate and the solvent was evaporated under reduce pressure to afford the crude boronic acid. 2,3-dimethylbutane-2,3-diol (5.11 g) was added to the boronic acid in solution in THF with 4 A molecular sieves (100 mg). The mixture was stirred at room temperature for 15 hours. The mixture was evaporated under reduce pressure. Water (5 ml) was added and the mixture was extracted with heptane (3×10 ml), dried over magnesium sulphate, filtered and evaporated under reduce pressure to afford 1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (8.80 g). NMR Spectrum: (CDCl3) 1.31 (s, 1H), 1.54-1.76 (m, 4H), 1.95-2.17 (m, 2H), 3.66-3.73 (m, 1H), 4.01-4.07 (m, 1H), 5.41 (dd, 1H), 7.82 (s, 1H), 7.94 (s, 1H)
Quantity
18.17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.07 mL
Type
reactant
Reaction Step Two
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][N:10]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][O:13]2)[CH:11]=1.CO[B:20](OC)OC.[CH3:25][C:26]([OH:32])([C:28]([CH3:31])([OH:30])[CH3:29])[CH3:27].B(O)O>C1COCC1>[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH:12]1[N:10]1[CH:11]=[C:7]([B:20]2[O:32][C:26]([CH3:27])([CH3:25])[C:28]([CH3:31])([CH3:29])[O:30]2)[CH:8]=[N:9]1

Inputs

Step One
Name
Quantity
18.17 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)C1OCCCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.07 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
5.11 g
Type
reactant
Smiles
CC(C)(C(C)(O)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at −90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a 15% solution of ammonium chloride (5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 20 ml of THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to afford the crude boronic acid
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
Water (5 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with heptane (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(CCCC1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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